



## Nourseothricin Sulfate in Fungal Genetics: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Nourseothricin sulfate	
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### Introduction

**Nourseothricin sulfate**, an aminoglycoside antibiotic, is a powerful and versatile tool in fungal genetics. It is a mixture of streptothricin D and F (>85%) and streptothricin E and C (<15%).[1] Its primary application lies in its use as a dominant selectable marker for the transformation of a wide range of fungi, including yeasts and filamentous species.[2][3] The antibiotic functions by inhibiting protein synthesis, leading to miscoding of mRNA and ultimately cell death in susceptible organisms.[3][4] Resistance to nourseothricin is conferred by the nat1 gene (or other sat genes), which encodes a nourseothricin N-acetyltransferase (NAT).[4] This enzyme inactivates the antibiotic by acetylating the  $\beta$ -amino group of its  $\beta$ -lysine residue.[2] The lack of cross-resistance with other common antibiotics like hygromycin B and G418 makes it an excellent choice for multi-gene manipulation studies.[2]

This document provides detailed application notes and protocols for the effective use of **nourseothricin sulfate** in fungal genetics research.

# Data Presentation Nourseothricin Sulfate Properties and Stability

**Nourseothricin sulfate** exhibits high stability, making it a reliable selection agent for long-term experiments.[2]



Property	Value
Composition	Mixture of streptothricin D and F (>85%), and streptothricin E and C (<15%)
Solubility in Water	~1 g/mL
Powder Stability	10 years at 4°C; 2 years at 20°C
Solution Stability	Stock solutions (e.g., 200 mg/mL) are stable for up to 4 weeks at 4°C and for longer periods at -20°C or lower.[5] Solutions are also stable at temperatures up to 75°C for 24 hours and at a pH range of 2-8 for over 7 days at 26°C.[6]

# **Recommended Nourseothricin Concentrations for Fungal Selection**

The optimal concentration of nourseothricin for selection varies depending on the fungal species and the specific growth medium used. It is always recommended to perform a kill curve experiment to determine the minimal inhibitory concentration (MIC) for the wild-type strain before initiating transformation experiments.



Fungal Species	Recommended Concentration (μg/mL)
Aspergillus nidulans	120
Aspergillus niger	87 ± 18 (for ATMT)
Candida albicans	200 - 450
Candida glabrata	100 - 200
Cryptococcus neoformans	100
Fusarium graminearum	25 - 200
Neurospora crassa	20 - 200
Saccharomyces cerevisiae	25 - 200
Schizosaccharomyces pombe	90 - 100
Trichophyton mentagrophytes	78 (for ATMT)
Ustilago maydis	75 - 100

## **Experimental Protocols**

## Protocol 1: Fungal Transformation using PEG-Mediated Protoplast Method

This protocol describes a general procedure for the transformation of filamentous fungi using polyethylene glycol (PEG) to introduce a nourseothricin resistance cassette into fungal protoplasts.

#### Materials:

- Fungal mycelia
- Lytic enzyme solution (e.g., from Trichoderma harzianum)
- Permeation buffer (e.g., 1.2 M KCl)
- STC buffer (1.2 M sorbitol, 50 mM Tris-HCl pH 8.0, 50 mM CaCl2)



- PEG solution (40% PEG 4000 in STC buffer)
- Regeneration medium (RM)
- Nourseothricin sulfate stock solution (e.g., 100 mg/mL)
- Selective agar plates (containing the appropriate concentration of nourseothricin)
- DNA construct containing the nat1 resistance cassette

#### Procedure:

- Protoplast Preparation: a. Grow the fungal strain in a suitable liquid medium to obtain a sufficient amount of mycelia. b. Harvest the mycelia by filtration and wash with a suitable buffer (e.g., sterilized water). c. Resuspend the mycelia in a permeation buffer containing a lytic enzyme and incubate with gentle shaking to digest the cell walls. d. Monitor the formation of protoplasts microscopically. e. Separate the protoplasts from the mycelial debris by filtration. f. Pellet the protoplasts by centrifugation and wash them with STC buffer. g. Resuspend the protoplasts in STC buffer to a desired concentration.
- Transformation: a. To the protoplast suspension, add the DNA construct carrying the
  nourseothricin resistance cassette. b. Gently mix and incubate on ice. c. Add the PEG
  solution and mix gently. Incubate at room temperature. d. Add liquid regeneration medium to
  the transformation mixture.
- Selection of Transformants: a. Plate the transformation mixture onto regeneration medium agar plates. b. Incubate the plates to allow for cell wall regeneration and initial growth. c.
   Overlay the plates with a top agar containing nourseothricin at the predetermined selective concentration. d. Incubate the plates until transformant colonies appear. e. Pick individual colonies and transfer them to fresh selective plates to confirm resistance.

# Protocol 2: Agrobacterium tumefaciens-Mediated Transformation (ATMT)

ATMT is a highly efficient method for transforming many filamentous fungi. This protocol provides a general outline for this technique.



#### Materials:

- Agrobacterium tumefaciens strain (e.g., AGL1) carrying a binary vector with the nat1 resistance cassette in the T-DNA region.
- Induction medium (IM) supplemented with acetosyringone.
- Fungal spores or mycelial fragments.
- Co-cultivation plates.
- Selective medium containing nourseothricin and a bacteriostatic agent (e.g., cefotaxime) to inhibit Agrobacterium growth.

#### Procedure:

- Agrobacterium Preparation: a. Grow the A. tumefaciens strain carrying the binary vector in a
  suitable liquid medium with appropriate antibiotics to an OD600 of 0.5-0.9. b. Pellet the
  bacterial cells by centrifugation and resuspend them in induction medium containing
  acetosyringone. c. Incubate the bacterial culture to induce the virulence (vir) genes.
- Co-cultivation: a. Prepare a suspension of fungal spores or fragmented mycelia. b. Mix the
  induced A. tumefaciens culture with the fungal suspension. c. Spread the mixture onto cocultivation plates overlaid with a cellophane membrane. d. Incubate the plates for a period of
  time (e.g., 48-72 hours) to allow for T-DNA transfer.
- Selection of Transformants: a. Transfer the cellophane membrane with the co-cultivated cells
  to a selective medium containing nourseothricin and a bacteriostatic agent. b. Incubate the
  plates until fungal colonies emerge from the bacterial lawn. c. Transfer the putative
  transformants to fresh selective plates to isolate pure cultures and confirm their resistance.

# Protocol 3: Gene Knockout using a Nourseothricin Resistance Cassette

This protocol describes the generation of a gene knockout in fungi by replacing the target gene with a nourseothricin resistance cassette via homologous recombination.



#### Materials:

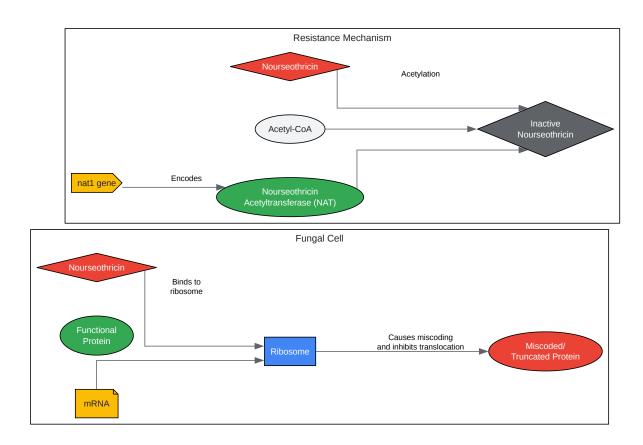
- Wild-type fungal genomic DNA.
- High-fidelity DNA polymerase.
- Primers to amplify the 5' and 3' flanking regions of the target gene.
- A plasmid containing the nat1 resistance cassette (e.g., pAG25).
- Fungal protoplasts or competent cells.
- Selective medium with nourseothricin.

#### Procedure:

- Construction of the Gene Disruption Cassette: a. Amplify the 5' and 3' flanking regions
  (typically 1-1.5 kb) of the target gene from wild-type genomic DNA using PCR. Design the
  primers with tails that are homologous to the ends of the nat1 cassette. b. Amplify the nat1
  resistance cassette from a template plasmid. c. Fuse the three fragments (5' flank, nat1
  cassette, and 3' flank) together using fusion PCR or Gibson assembly to create the final
  gene disruption cassette.
- Fungal Transformation: a. Transform the generated gene disruption cassette into the wildtype fungal strain using either the PEG-mediated protoplast method (Protocol 1) or ATMT (Protocol 2).
- Selection and Screening of Knockout Mutants: a. Select for transformants on a medium containing nourseothricin. b. Isolate genomic DNA from the putative knockout mutants. c.
   Verify the correct integration of the disruption cassette and the deletion of the target gene by PCR using primers flanking the integration site and internal to the target gene. d. Further confirmation can be obtained by Southern blot analysis.

### **Visualizations**

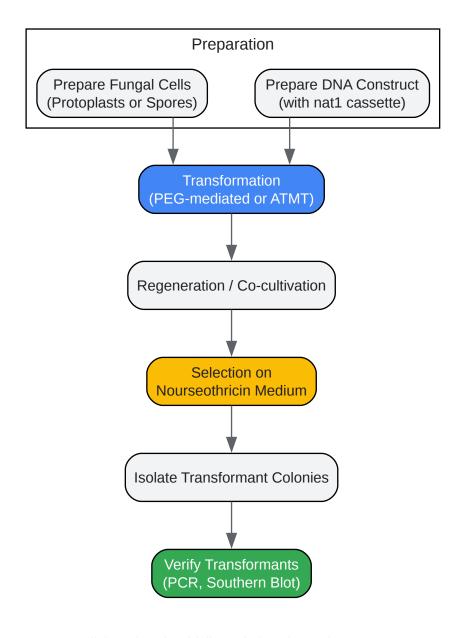




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Caption: Mechanism of action of nourseothricin and the resistance mechanism.

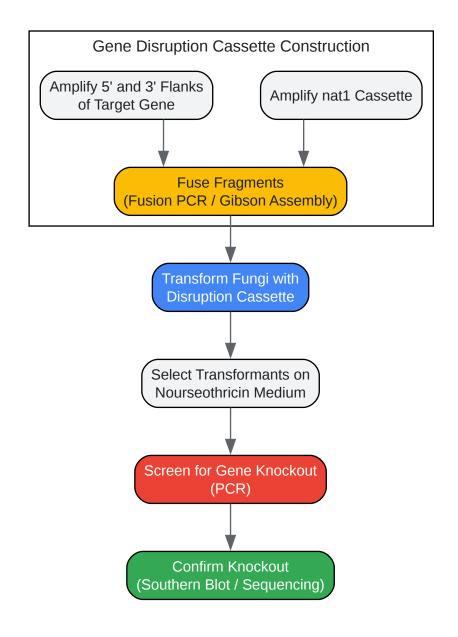




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Caption: Experimental workflow for fungal transformation with nourseothricin selection.





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